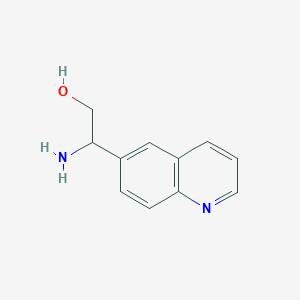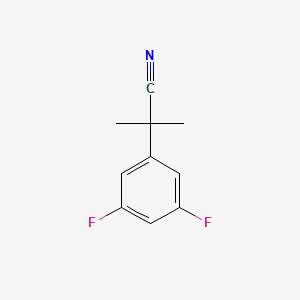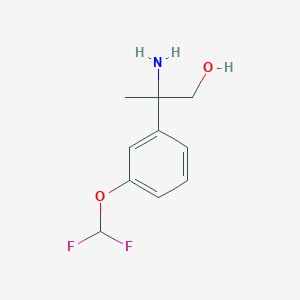
Methyl 3-(5-chlorothiophen-2-yl)-2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(5-chlorothiophen-2-yl)-2-hydroxypropanoate is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(5-chlorothiophen-2-yl)-2-hydroxypropanoate typically involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) under reflux conditions in dry methanol (MeOH) . This one-pot reaction yields methyl 5-aryl-3-hydroxythiophene-2-carboxylates in moderate to high yields.
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve the use of catalytic systems, such as nickel and palladium-based catalysts, to achieve high yields and selectivity . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(5-chlorothiophen-2-yl)-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-(5-chlorothiophen-2-yl)-2-hydroxypropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: The parent compound, which is a five-membered heteroaromatic ring containing sulfur.
Methyl 5-aryl-3-hydroxythiophene-2-carboxylates: Similar compounds synthesized using similar methods.
2-Butylthiophene: Used in the synthesis of anticancer agents.
Uniqueness
Methyl 3-(5-chlorothiophen-2-yl)-2-hydroxypropanoate is unique due to the presence of both a chlorine atom and a hydroxyl group on the thiophene ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H9ClO3S |
|---|---|
Peso molecular |
220.67 g/mol |
Nombre IUPAC |
methyl 3-(5-chlorothiophen-2-yl)-2-hydroxypropanoate |
InChI |
InChI=1S/C8H9ClO3S/c1-12-8(11)6(10)4-5-2-3-7(9)13-5/h2-3,6,10H,4H2,1H3 |
Clave InChI |
MYBZYHXNIXBFGW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=CC=C(S1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


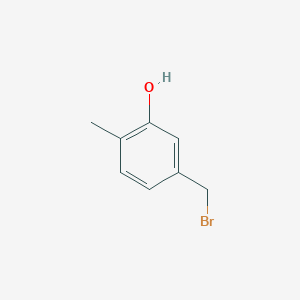
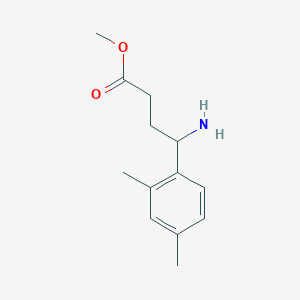

![Imidazo[1,2-b]pyridazine-3-carboxylicacidhydrochloride](/img/structure/B13606667.png)
